molecular formula C6H5F3N2OS B11815918 N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide

N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide

Cat. No.: B11815918
M. Wt: 210.18 g/mol
InChI Key: KWLHSTXMMFQCCA-UHFFFAOYSA-N
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Description

Overview N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide is a synthetic organic compound designed for research applications, featuring a thiazole ring core substituted with a trifluoromethyl group and an acetamide linker. The thiazole moiety is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities and presence in numerous therapeutic agents . The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and membrane permeability . This combination makes this compound a valuable intermediate for the discovery and development of new bioactive molecules. Research Applications and Potential Thiazole derivatives are extensively investigated for their diverse pharmacological potential. Compounds with this scaffold have demonstrated significant antimicrobial , anti-inflammatory , anticancer , and anticonvulsant activities in preclinical research. Furthermore, the trifluoroacetamide group is a key functional group in various synthetic pathways and contributes to the biological profile of molecules, often serving as an intermediate in the synthesis of more complex pharmaceutical agents . Researchers can utilize this compound as a core building block to develop novel chemical entities targeting these and other therapeutic areas. Chemical Features The molecular structure of this compound incorporates several key features: the electron-rich thiazole ring, which can engage in various donor-acceptor interactions ; the strongly electron-withdrawing trifluoromethyl group, which can influence the compound's electronic distribution and reactivity; and the acetamide functionality, which can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets. Important Notice This product is intended for research purposes only in a controlled laboratory environment. It is not designed or approved for diagnostic, therapeutic, or veterinary use, or for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5F3N2OS

Molecular Weight

210.18 g/mol

IUPAC Name

N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C6H5F3N2OS/c1-3(12)10-4-2-13-5(11-4)6(7,8)9/h2H,1H3,(H,10,12)

InChI Key

KWLHSTXMMFQCCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CSC(=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 2-bromo-1-(trifluoromethyl)ethan-1-one reacts with thiourea in ethanol under reflux. The thiourea acts as both a sulfur source and a nucleophile, facilitating ring closure to form 2-amino-4-(trifluoromethyl)thiazole. Subsequent acetylation with acetic anhydride introduces the acetamide group.

Key variables influencing yield include:

  • Solvent polarity : Ethanol or THF improves cyclization efficiency compared to non-polar solvents.

  • Temperature : Reflux conditions (65–75°C) optimize ring formation without side product generation.

  • Stoichiometry : A 1:1 molar ratio of α-bromoketone to thiourea minimizes unreacted starting material.

Reaction StepReagentsConditionsYield (%)Source
Thiazole formationThiourea, ethanolReflux, 6 h78
AcetylationAcetic anhydride, pyridine60°C, 2 h85

Multi-Step Synthesis from Acetophenone Derivatives

A multi-step route from substituted acetophenones enables precise control over substituent positioning. This method, detailed in recent work by J-STAGE researchers, involves bromination, thiazole ring formation, and acetylation.

Stepwise Protocol

  • Bromination : Acetophenone derivatives undergo α-bromination using phenyltrimethylammonium tribromide in THF.

  • Thiazole Formation : The resulting α-bromoketone reacts with thiourea in ethanol at 65–75°C.

  • Acetylation : The 4-amino group is acetylated with acetic anhydride in pyridine.

This approach achieves an overall yield of 66–72%, with purity >95% confirmed by HPLC.

Transition-Metal-Free Alkylation and Acetylation

Recent advances prioritize transition-metal-free protocols to reduce costs and environmental impact. A 2025 study demonstrated the efficacy of alkali-mediated reactions for constructing the thiazole-acetamide framework.

Alkali-Mediated Cyclization

In this method, phenylthiourea derivatives react with trifluoromethylated alkyl halides in the presence of potassium carbonate. The alkali base deprotonates the thiourea, enhancing nucleophilicity and promoting cyclization. Subsequent acetylation with acetyl chloride in dichloromethane introduces the acetamide moiety.

ParameterValueYield (%)Source
BaseK₂CO₃82
Acetylating agentAcetyl chloride88

Acetylation of Thiazol-4-amine Intermediates

The final step across most methods involves acetylating 2-(trifluoromethyl)thiazol-4-amine. This exothermic reaction requires careful temperature control to prevent N-overacetylation.

Solvent and Catalyst Effects

  • Pyridine : Neutralizes HCl byproduct, driving the reaction to completion.

  • Dichloromethane : Low polarity minimizes side reactions during acetylation.

  • Microwave assistance : Reduces reaction time from hours to minutes while maintaining yields >90%.

Optimization and Yield Improvement Strategies

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

  • Column chromatography : Silica gel with ethyl acetate/hexane eluent resolves acetylated byproducts.

Green Chemistry Approaches

  • Solvent-free acetylation : Ball milling thiiazol-4-amine with acetic anhydride achieves 89% yield without solvents.

  • Catalytic piperidine : Accelerates acetylation kinetics, reducing energy input .

Chemical Reactions Analysis

Types of Reactions: N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial Applications

N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide derivatives have been explored for their activity against various bacterial pathogens, including Mycobacterium tuberculosis. Research indicates that modifications at the C-2 position of thiazole can enhance lipophilicity and improve antibacterial efficacy. For instance, a study demonstrated that certain analogs exhibited sub-micromolar minimum inhibitory concentrations against M. tuberculosis, suggesting their potential as novel anti-tubercular agents .

Case Study: Efficacy Against Mycobacterium tuberculosis

  • Compound : Various derivatives of thiazole
  • Activity : Sub-micromolar MIC against M. tuberculosis
  • Mechanism : Rapid bactericidal activity without involving iron chelation .

Anticancer Applications

The anticancer potential of this compound has been extensively studied, particularly in the context of various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
19A549 (Lung adenocarcinoma)23.30Induction of apoptosis
20U251 (Glioblastoma)<10Cell cycle arrest
22HT29 (Colorectal cancer)2.01Inhibition of cell proliferation

In one study, a derivative was synthesized and tested against multiple cancer cell lines, demonstrating significant cytotoxicity with an IC50 value as low as 2.01 µM against HT29 cells, indicating strong anticancer activity .

Antifungal Applications

The antifungal properties of this compound have also been investigated. Compounds containing the thiazole moiety have been shown to exhibit antifungal activity by disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways.

Case Study: Antifungal Activity

  • Compound : Thiazole derivatives
  • Activity : Effective against various fungal strains
  • Mechanism : Disruption of cell wall biosynthesis .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound derivatives and their biological targets. These studies provide insights into the structural requirements for enhanced activity and help in optimizing lead compounds for further development.

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide and their substituents:

Compound Name Thiazole Substituent(s) Acetamide Substituent Key Properties/Activities Reference
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide (9a) Phenyl at position 2 Benzodiazol-phenoxymethyl-triazole Docking studies with α-glucosidase
N-(2-(4-Fluorophenyl)thiazol-5-yl)acetamide (9b) 4-Fluorophenyl at position 2 Benzodiazol-phenoxymethyl-triazole Enhanced solubility vs. 9a
N-(2-(4-Bromophenyl)thiazol-5-yl)acetamide (9c) 4-Bromophenyl at position 2 Benzodiazol-phenoxymethyl-triazole High crystallinity, docking affinity
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-Dichlorophenyl at position 2 Thiazol-2-yl Structural mimic of benzylpenicillin
N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide Methyl at position 4 Phenylethylamino Potential CNS activity
Target Compound Trifluoromethyl at position 2 Thiazol-4-yl High electronegativity, stability

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound likely increases electron deficiency on the thiazole ring compared to phenyl or halogenated aryl substituents, altering reactivity and binding interactions .
  • Steric Effects : Bulky substituents (e.g., 4-bromophenyl in 9c) may hinder target binding, whereas the compact -CF₃ group balances steric and electronic effects .

Physical and Spectral Properties

  • Melting Points : Analogs with halogenated aryl groups (e.g., 9c: bromophenyl) exhibit higher melting points (~250–315°C) due to increased molecular symmetry and intermolecular forces, while methyl or methoxy substituents lower melting points (e.g., 9d: 251.5°C) .
  • Spectroscopic Data: IR: Amide C=O stretches at ~1650–1700 cm⁻¹ across analogs .

Biological Activity

N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetamide under controlled conditions. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, making it a desirable modification in drug design.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In a study evaluating a series of thiazole derivatives, it was found that compounds with similar structures demonstrated notable inhibitory effects on cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). The mechanism underlying this activity appears to involve inhibition of key protein kinases associated with tumor growth, particularly the Bcr-Abl tyrosine kinase .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562 (Bcr-Abl positive)7.4Inhibition of Abl protein kinase
5-Phenyl-4,5-dihydro-1,3,4-thiadiazoleSK-MEL-24.27Cytotoxic activity
2-AminothiazolesMCF7Sub-micromolarSelective for mycobacterial species

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial properties. A related series of thiazole derivatives demonstrated significant antibacterial activity against Mycobacterium tuberculosis, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs) . This suggests that modifications at the C-2 position of the thiazole can enhance selectivity and potency against specific pathogens.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Selectivity Index
This compound<0.1SI = 26
Phenyl urea analog0.03SI = 30

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the trifluoromethyl group is crucial for enhancing both lipophilicity and binding affinity to biological targets. Studies have shown that variations in substituents at the C-4 position significantly affect the compound's efficacy against different cancer cell lines and microbial strains .

Case Studies

  • Anticancer Evaluation : In a comparative study, various thiazole derivatives were synthesized and evaluated against multiple cancer cell lines. Compounds similar to this compound exhibited IC50 values ranging from 4 µM to 8 µM, indicating strong potential as anticancer agents .
  • Antimicrobial Studies : A series of thiazole derivatives were tested against Staphylococcus aureus and Enterococcus faecalis, with some compounds showing higher potency than standard antibiotics like ciprofloxacin . This highlights their potential as alternatives in treating resistant bacterial infections.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene-water mixture (8:2) under controlled conditions can yield thiazole acetamides after purification via recrystallization or solvent extraction . Alternatively, substitution reactions using exo-2-aminonorbornane and triethylamine as a base, followed by NMR characterization (e.g., δ 11.83 ppm for NH protons), provide high-purity products . Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) ensures progress tracking .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for confirming substituent positions and hydrogen bonding. For instance, NH protons in thiazole acetamides often appear as broad singlets (δ ~11.8 ppm) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving hydrogen-bonding networks and π-stacking interactions in thiazole derivatives. SHELX software is widely used for small-molecule refinement due to its robustness in handling high-resolution data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in thiazole acetamide synthesis?

  • Solvent selection : Mixed solvents (e.g., toluene:water) enhance solubility of intermediates while facilitating phase separation .
  • Catalyst/base optimization : Triethylamine is preferred over weaker bases for deprotonation in substitution reactions, as shown in CDK9 inhibitor synthesis (79% yield) .
  • Temperature control : Reflux durations (5–7 hours) balance reaction completion and side-product minimization . Post-reaction quenching with crushed ice prevents degradation of thermally sensitive products .

Q. How do substituents on the thiazole ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Electron-withdrawing groups : The trifluoromethyl (-CF3_3) group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in thiazole-based kinase inhibitors .
  • Comparative assays : Test derivatives with varying substituents (e.g., -F, -Br, -OCH3_3) against target proteins (e.g., CDK9) using enzymatic inhibition assays. Molecular docking (e.g., AutoDock Vina) can predict binding poses, as demonstrated in phenoxymethylbenzimidazole-triazole derivatives .

Q. How can contradictions in crystallographic and spectroscopic data be resolved during structural validation?

  • Multi-method validation : Cross-validate X-ray data with 1H^1H-NMR and IR spectra. For example, discrepancies in hydrogen bonding inferred from crystallography (e.g., SHELXL-refined structures) versus solution-state NMR can arise from crystal packing effects .
  • Dynamic simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) model conformational flexibility in solution, reconciling static crystal structures with dynamic NMR observations .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure thiazole acetamides?

  • Chiral auxiliaries : Use enantiopure amines (e.g., exo-2-aminonorbornane) to induce stereoselectivity during substitution reactions .
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, as applied in triazole-thiazole hybrids .

Methodological Guidance

Q. What computational tools are recommended for predicting the pharmacokinetic properties of thiazole acetamides?

  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP, solubility, and cytochrome P450 interactions. For example, trifluoromethyl groups improve logP but may reduce aqueous solubility .
  • Quantum mechanics : Gaussian 09 calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity studies .

Q. How should researchers design stability studies for thiazole acetamides under physiological conditions?

  • pH-dependent degradation : Incubate compounds in buffers (pH 1.2–7.4) at 37°C and analyze degradation products via LC-MS. Thiazole rings are prone to hydrolysis under acidic conditions, requiring protective formulations .
  • Light/thermal stability : Accelerated stability testing (40°C/75% RH) identifies degradation pathways, guiding storage recommendations .

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